molecular formula C15H18N6O B1683950 Olomoucine CAS No. 101622-51-9

Olomoucine

Cat. No.: B1683950
CAS No.: 101622-51-9
M. Wt: 298.34 g/mol
InChI Key: GTVPOLSIJWJJNY-UHFFFAOYSA-N
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Description

Olomoucine is a small molecule that belongs to the class of organic compounds known as 6-alkylaminopurines. These compounds contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This compound is primarily known for its role as a cyclin-dependent kinase inhibitor, which makes it a valuable tool in cell cycle research and cancer studies .

Mechanism of Action

Target of Action

Olomoucine primarily targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Specifically, it inhibits CDK1, CDK2, and CDK5 . These kinases are essential for the control of the cell cycle and are involved in processes such as cell proliferation and differentiation .

Mode of Action

This compound acts as a competitive inhibitor of ATP in cyclin-dependent kinases . It binds to these kinases, thereby preventing their normal function and disrupting the cell cycle . This interaction with its targets leads to changes in cell proliferation and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAP kinase signal transduction pathway . This pathway plays a key role in regulating cell functions such as growth and differentiation. By inhibiting CDKs, this compound disrupts this pathway, leading to downstream effects on cell proliferation and differentiation .

Pharmacokinetics

It is known that this compound is a small molecule, which suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in cell proliferation and differentiation. By inhibiting CDKs, this compound disrupts the cell cycle, which can lead to decreased cell proliferation . This has been observed in various cell types, including neuroepithelial cells and cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in the context of stroke, this compound has been shown to influence recovery and peri-infarct changes . .

Biochemical Analysis

Biochemical Properties

Olomoucine interacts with several enzymes and proteins. It inhibits CDK1, CDK2, and CDK5 . It also inhibits Mitogen-activated protein kinase 1 . These interactions are crucial in regulating cell cycle progression and cellular proliferation .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits the G1/S transition of unicellular algae and blocks the development of certain gametophytes . In animal models, this compound has been shown to inhibit early cleavages of Caenorhabditis elegans embryos and those of ascidian embryos .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a competitive inhibitor of the ATP-binding site of CDKs . This inhibition disrupts the normal function of these kinases, leading to alterations in cell cycle progression and cellular proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For example, in stroke-induced rats, this compound was administered at 1 hour and 24 hours after stroke induction, and its effects on glial cell responses were evaluated up to 29 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in stroke-induced rats, this compound treatment did not significantly affect maximal infarct volume . It did modify functional recovery, with effects being markedly test-dependent .

Metabolic Pathways

Given its role as a CDK inhibitor, it likely interacts with enzymes and cofactors involved in cell cycle regulation .

Transport and Distribution

This compound is transported by Breast Cancer Resistance Protein (ABCG2) and P-Glycoprotein (ABCB1) . These transport proteins likely play a role in the distribution of this compound within cells and tissues .

Subcellular Localization

Given its role as a CDK inhibitor, it is likely localized to the nucleus where it can interact with its target enzymes .

Chemical Reactions Analysis

Types of Reactions: Olomoucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated or aminated purine derivatives .

Comparison with Similar Compounds

Uniqueness of Olomoucine: this compound is unique due to its specific inhibition of multiple cyclin-dependent kinases and its ability to modulate various cellular processes, making it a versatile tool in both basic and applied research .

Properties

IUPAC Name

2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVPOLSIJWJJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144068
Record name 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Olomoucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

101622-51-9
Record name Olomoucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101622-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olomoucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101622519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olomoucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02116
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name olomoucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666096
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLOMOUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A839B2HYS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Olomoucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126 °C
Record name Olomoucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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